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Compound of Interest

1-(4-Fluorobenzyl)-1H-indazole-3-
Compound Name:
carboxylic acid

Cat. No.: B162652

An In-Depth Technical Guide to 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development
Professionals

This technical guide provides a comprehensive overview of 1-(4-Fluorobenzyl)-1H-indazole-
3-carboxylic acid, a molecule of significant interest in medicinal chemistry and forensic
science. This document consolidates current literature, focusing on its synthesis, biological
activities, and the experimental protocols used for its characterization.

Introduction

1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid (CAS No: 50264-63-6) is a heterocyclic
compound featuring an indazole core structure.[1][2] It has garnered attention for several key
reasons. Primarily, it is known as a major metabolite of AB-FUBINACA, a potent synthetic
cannabinoid, making it a crucial analytical standard in forensic toxicology for identifying AB-
FUBINACA consumption.[1][3][4] Additionally, the indazole scaffold is a key feature in a class of
compounds investigated as P2X3 receptor antagonists for the treatment of conditions like
chronic cough.[5][6][7] The compound itself has also been explored for its potential as a
MRGPRX4 antagonist.[3][4][8]

Physicochemical Properties

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b162652?utm_src=pdf-interest
https://www.benchchem.com/product/b162652?utm_src=pdf-body
https://www.benchchem.com/product/b162652?utm_src=pdf-body
https://www.benchchem.com/product/b162652?utm_src=pdf-body
https://www.benchchem.com/product/b162652?utm_src=pdf-body
https://www.benchchem.com/product/b162652
https://pubchem.ncbi.nlm.nih.gov/compound/1-_4-Fluorobenzyl_-1H-indazole-3-carboxylic-acid
https://www.benchchem.com/product/b162652
https://www.medchemexpress.com/1-4-fluorobenzyl-1h-indazole-3-carboxylic-acid.html
https://www.glyko.com/shop/cell25sk23371-1-4-fluorobenzyl-1h-indazole-3-carboxylic-acid-42603
https://pmc.ncbi.nlm.nih.gov/articles/PMC3265711/
https://pubmed.ncbi.nlm.nih.gov/40946532/
https://pubmed.ncbi.nlm.nih.gov/32661659/
https://www.medchemexpress.com/1-4-fluorobenzyl-1h-indazole-3-carboxylic-acid.html
https://www.glyko.com/shop/cell25sk23371-1-4-fluorobenzyl-1h-indazole-3-carboxylic-acid-42603
https://www.artepal.org/shop/cell25sk23371-1-4-fluorobenzyl-1h-indazole-3-carboxylic-acid-42603
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b162652?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

A summary of the key chemical and physical properties of 1-(4-Fluorobenzyl)-1H-indazole-3-
carboxylic acid is presented below.

Property Value Reference
CAS Number 50264-63-6 [1][2][9]
Molecular Formula C15H11FN20:2 [1][2]
Molecular Weight 270.26 g/mol [11[2]

1-[(4-
IUPAC Name fluorophenyl)methyllindazole- [2]

3-carboxylic acid

Melting Point 194°C (in acetic acid) [1]
Boiling Point (Predicted) 495.5 £ 30.0°C [1]
pKa (Predicted) 3.06 £0.10 [1]
Density (Predicted) 1.34 +0.1 g/lcm3 [1]

Synthesis and Experimental Protocols

The synthesis of 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid typically involves a two-
step process: N-alkylation of an indazole ester followed by hydrolysis.

Protocol 1: Synthesis via Methyl Ester Intermediate

This common laboratory-scale synthesis involves the alkylation of methyl 1H-indazole-3-
carboxylate followed by saponification.

Step 1: N-Alkylation to form Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate[10]

o Reagents: Methyl 1H-indazole-3-carboxylate, 1-(bromomethyl)-4-fluorobenzene, a suitable
base (e.g., Potassium tert-butoxide), and a solvent (e.g., Tetrahydrofuran - THF).

e Procedure:

o Dissolve methyl 1H-indazole-3-carboxylate in anhydrous THF in a reaction vessel.
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Cool the solution to 0°C in an ice bath.

Add Potassium tert-butoxide (KOtBu) (1.1 equivalents) portion-wise while stirring.
Continue stirring at 0°C for approximately 1 hour to form the indazolide anion.

Add 1-(bromomethyl)-4-fluorobenzene (1.05 equivalents) dropwise to the reaction mixture.

Allow the reaction to warm to room temperature and then reflux for an extended period
(e.q., 48 hours) until completion is confirmed by TLC.

After cooling, quench the reaction with water and extract the product with an organic
solvent like ethyl acetate.

Dry the combined organic layers over anhydrous magnesium sulfate (MgSQOa), filter, and
concentrate under reduced pressure.

Purify the crude product via flash column chromatography to yield the methyl ester.[10]

Step 2: Hydrolysis to 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid

e Reagents: Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, 1M Sodium Hydroxide
(NaOH), Methanol (MeOH), Water, 1M Hydrochloric Acid (HCI).

e Procedure:

o

Dissolve the purified methyl ester from Step 1 in a 1:1 mixture of MeOH and water.

Add 1M NaOH solution and heat the mixture (e.g., to 60°C) for approximately 2 hours,
monitoring the reaction by TLC.

Once hydrolysis is complete, cool the mixture and remove the methanol under reduced
pressure.

Acidify the remaining aqueous solution to approximately pH 4 with 1M HCI.

The carboxylic acid product will precipitate out of the solution.
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o Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield
the final compound.

Step 1: N-Alkylation

Base (KOtBu)

Methyl 1H-indazole-3-carboxylate 1-(bromomethyl)-4-fluorobenzene Solvent (THF)

Reaction & Reflux

ield: ~72%

Methyl 1-(4-fluorobenzyl)-1H-
indazole-3-carboxylate

Step 2: H‘

Vdrolysis

NaOH / MeOH / H20

Acidification (HCI)

ield: ~95%

1-(4-Fluorobenzyl)-1H-
indazole-3-carboxylic acid

Click to download full resolution via product page

Synthetic Workflow for 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic Acid.
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Biological Activity and Applications

The biological significance of this compound is multifaceted, spanning forensic analysis to
therapeutic research.

Forensic Application: Metabolite of AB-FUBINACA

1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid is a primary hydrolysis metabolite of the
synthetic cannabinoid AB-FUBINACA.[1][3] Synthetic cannabinoids are metabolized through
various pathways, including amide hydrolysis, which cleaves the amide bond in the parent
compound to form the corresponding carboxylic acid.[1]

 Significance: Because parent synthetic cannabinoids are often rapidly metabolized and may
be undetectable in biological samples, identifying their metabolites is crucial for confirming
drug use. This compound serves as a stable and reliable biomarker for AB-FUBINACA
exposure and is used as an analytical reference standard in forensic laboratories for LC-
MS/MS assays.[1][4]

Metabolic Process Detection of Metabolite . :
AB-FUBINACA Intake (Amide Hydrolysis in VivoD—» (Target Compound) Confirmation of Exposure

Click to download full resolution via product page

Forensic workflow for identifying AB-FUBINACA exposure via its metabolite.

Therapeutic Potential: P2X3 Receptor Antagonism

The indazole core is a key structural motif in the development of P2X3 receptor antagonists.
P2X3 receptors are ATP-gated ion channels located predominantly on primary afferent sensory
neurons (C- and Ad-fibers) that are involved in pain and cough signaling.[5][11]

e Mechanism of Action: In conditions like chronic cough or neuropathic pain, tissue injury or
inflammation leads to the release of extracellular ATP.[5][12] This ATP binds to and activates
P2X3 receptors on sensory nerve endings, causing depolarization and the transmission of
signals perceived as cough or pain.[12] P2X3 receptor antagonists competitively block the
binding of ATP to these receptors, thereby inhibiting nerve activation and reducing
hypersensitivity.[12]
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» Relevance: While this specific carboxylic acid is not the primary clinical candidate, its
scaffold is highly relevant. The drug Gefapixant (AF-219/MK-7264), a potent P2X3
antagonist developed for refractory chronic cough, demonstrates the therapeutic potential of
this class of molecules.[7][13][14][15][16][17] Research into derivatives of 1-(4-
Fluorobenzyl)-1H-indazole-3-carboxylic acid is driven by the goal of identifying novel
antagonists with optimized potency, selectivity, and pharmacokinetic profiles.[6]

Sensory Neuron Terminal Therapeutic Intervention
ATP Release P2X3 Antagonist
(from tissue injury/inflammation) (e.g., Indazole Derivatives)
inds to - .-~ Blocks Binding
P2X3 Receptor
auses

Neuron Activation &
Signal Transmission

Sensation of Pain / Cough

Click to download full resolution via product page

P2X3 receptor signaling pathway and the mechanism of antagonist action.

Other Investigated Activities

« MRGPRX4 Antagonism: The compound has been identified as an antagonist of the Mas-
related G protein-coupled receptor X4 (MRGPRX4), although with a relatively low potency
(IC50 > 2.5 uM).[3][4][8] This receptor is involved in itch and other sensory functions.
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» Anti-inflammatory Properties: Indazole derivatives have been studied for their potential to
reduce the production of pro-inflammatory cytokines, suggesting a possible role in mitigating
inflammation.[1]

o Kinase Modulation: Some research indicates that compounds within the indazole class may
act as modulators or inhibitors of certain kinase pathways, which are involved in cellular
processes like inflammation and proliferation.[1]

Quantitative Biological Data

The available quantitative data for the specific biological activities of this compound are
summarized below.

Target Activity Value Reference

MRGPRX4 Antagonist ICs0> 2.5 uM [31[4]18]

The parent compound
(AB-FUBINACA) is a

o ) ] Not explicitly
Cannabinoid Receptor  potent agonist. This - o
o quantified, but implied  [1]
1(CB1) metabolite is expected
to be low.

to have significantly

reduced potency.

Conclusion

1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid is a molecule with dual significance. In
forensic science, it is an indispensable tool for monitoring the use of the synthetic cannabinoid
AB-FUBINACA. In medicinal chemistry, its core structure is a validated pharmacophore for
targeting P2X3 receptors, a promising pathway for developing novel non-narcotic therapeutics
for chronic cough and pain. Further derivatization and investigation of this scaffold may lead to
the discovery of new clinical candidates with improved efficacy and safety profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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